![molecular formula C13H23ClN4O B13851994 (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a nonanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common approach is to start with a chloropyrimidine derivative, which undergoes nucleophilic substitution with an amine to introduce the amino group. The resulting intermediate is then coupled with a nonanol derivative under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.
Scientific Research Applications
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring may also participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]octan-2-ol
- (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]decan-2-ol
- (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]dodecan-2-ol
Uniqueness
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol is unique due to its specific chain length and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H23ClN4O |
|---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol |
InChI |
InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18)/t9-,10+/m1/s1 |
InChI Key |
SBFQZPXJGBALKB-ZJUUUORDSA-N |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)NC1=C(C(=NC=N1)Cl)N |
Canonical SMILES |
CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


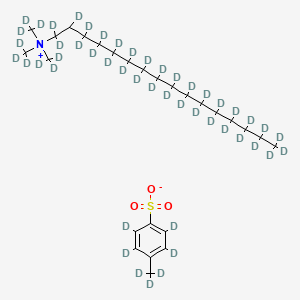
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
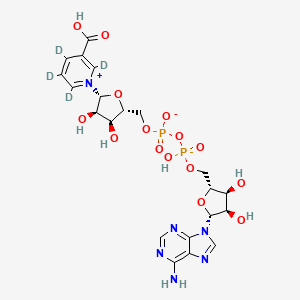
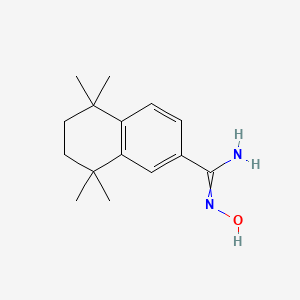
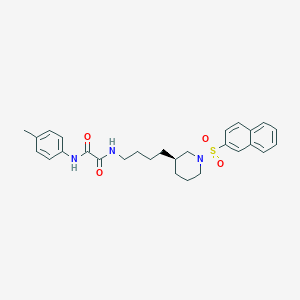
![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
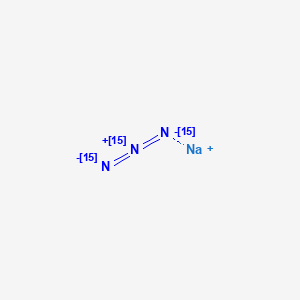
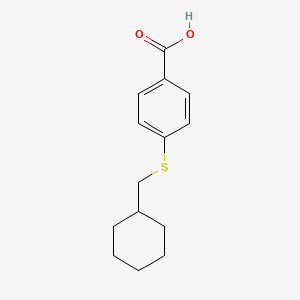
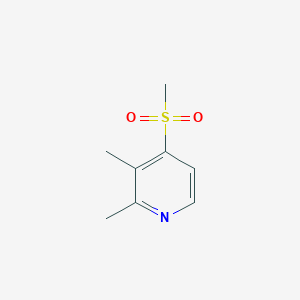

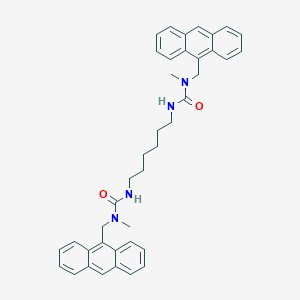
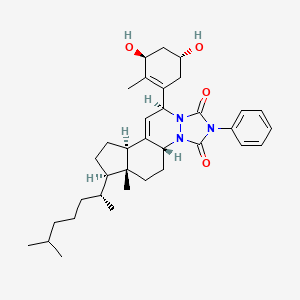
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
